YTTERBIUM(III) CHLORIDE HEXAHYDRATE
Description
Significance of Lanthanide Chemistry in Advanced Materials Research
The lanthanide series, often referred to as rare earth elements, possesses a unique set of electronic and magnetic properties that make them indispensable in the development of advanced materials. numberanalytics.comrsc.org Their partially filled 4f orbitals are responsible for their characteristic luminescence and magnetic behaviors. optica.org This has led to their use in a wide array of technologies, including high-performance magnets, catalysts, and luminescent devices. numberanalytics.comnumberanalytics.com Lanthanide compounds are integral to the production of phosphors for displays and lighting, and their complexes are explored as catalysts in various chemical reactions. numberanalytics.comnumberanalytics.com The continuous and subtle variation in their ionic radii across the series, known as the lanthanide contraction, allows for the fine-tuning of the properties of materials by substituting one lanthanide for another. wikipedia.org
Overview of Ytterbium(III) as a Functional Element in Chemical Systems
Ytterbium, the fourteenth element in the lanthanide series, primarily exists in the +3 oxidation state (Yb³⁺) in its compounds, including the chloride hexahydrate. wikipedia.org The Yb³⁺ ion has a 4f¹³ electron configuration, which results in a single electronic transition in the near-infrared (NIR) region of the electromagnetic spectrum, around 980 nm. wikipedia.orgmdpi.com This distinct and narrow emission band is of significant interest for a variety of applications. mdpi.com Due to its small ionic radius, Yb³⁺ exhibits strong catalytic activity and is used in various organic transformations. wikipedia.orgottokemi.com Furthermore, its unique luminescent properties are being harnessed for the development of NIR probes for biological imaging, offering deeper tissue penetration compared to visible light probes. rsc.orgrsc.org
Role of Hydrated Lanthanide Chlorides as Foundational Research Precursors
Hydrated lanthanide chlorides, such as ytterbium(III) chloride hexahydrate, are excellent water-soluble crystalline sources of lanthanide ions, making them ideal starting materials for the synthesis of a wide range of other lanthanide-containing compounds. ontosight.aiamericanelements.com Their solubility facilitates their use in solution-based synthesis routes for creating complex coordination compounds, nanoparticles, and doped materials. chemimpex.comnih.gov The presence of water molecules in the hydrated form can also play a role in the subsequent chemical reactions and the final structure of the synthesized materials. academie-sciences.fr These precursors are fundamental in research areas that explore the catalytic, luminescent, and magnetic properties of lanthanides for technological advancements. chemimpex.comacademie-sciences.fr
Properties
CAS No. |
10035-01-5 |
|---|---|
Molecular Formula |
Cl3H12O6Yb |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ytterbium(3+);trichloride;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
InChI Key |
LEYFXTUKPKKWMP-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Yb+3] |
physical_description |
Deliquescent solid; [Merck Index] Green hygroscopic solid; [Hawley] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Ytterbium Iii Chloride Hexahydrate and Its Derivatives
Preparation of Ytterbium(III) Chloride Hexahydrate
The synthesis of this compound is primarily achieved through aqueous methods, capitalizing on the high solubility of ytterbium salts in acidic solutions.
Dissolution-Recrystallization Techniques for Hydrate Formation
The most conventional and widely adopted method for preparing this compound involves the acid digestion of ytterbium(III) oxide (Yb₂O₃). In this process, the oxide is dissolved in hydrochloric acid (HCl), leading to the formation of an aqueous solution of ytterbium(III) chloride. The chemical reaction is as follows:
Yb₂O₃ + 6 HCl → 2 YbCl₃ + 3 H₂O
Following the dissolution, the solution is carefully heated to facilitate slow evaporation. This controlled concentration allows for the subsequent crystallization of this compound upon cooling. The resulting product manifests as crystals or lumps. sigmaaldrich.com A heavy rare earth chloride solution can also be prepared by dissolving rare earth oxides in HCl, evaporating the excess acid, and then diluting the solution. tennessee.edu
Control of Hydration States in Synthesis
The number of water molecules coordinated to the ytterbium chloride, known as the hydration state, is critically dependent on the synthesis conditions. The hexahydrate (YbCl₃·6H₂O) is the thermodynamically stable form that crystallizes from aqueous solutions at ambient temperatures. researchgate.net
Precise control over temperature and the partial pressure of water vapor during the crystallization and drying phases is essential. Excessive heating during recrystallization can lead to the partial loss of coordinated water molecules, which may result in the formation of lower hydrates or, more problematically, ytterbium oxychloride (YbOCl). urfu.ru A comprehensive study utilizing thermogravimetry, differential scanning calorimetry, and mass spectrometry has been employed to understand the intricate processes of dehydration and hydrolysis over a temperature range of 25–700 °C. researchgate.net
Synthesis of Anhydrous Ytterbium(III) Chloride from Hexahydrate Precursors
Producing the anhydrous form of ytterbium(III) chloride (YbCl₃) from its hexahydrate precursor is a non-trivial task. Simple thermal dehydration is ineffective and leads to undesired side products.
Ammonium (B1175870) Chloride Assisted Conversion Routes
The most reliable and widely utilized method for synthesizing anhydrous ytterbium(III) chloride is the ammonium chloride route. chemicalbook.comwikipedia.org This process circumvents the formation of stable oxychloride intermediates. The synthesis involves heating a physical mixture of this compound with an excess of ammonium chloride (NH₄Cl).
The reaction proceeds in two main stages:
Formation of an intermediate ammonium salt: Ytterbium oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride. chemicalbook.comwikipedia.org Yb₂O₃ + 10 NH₄Cl → 2(NH₄)₂YbCl₅ + 6H₂O + 6NH₃ chemicalbook.comwikipedia.org
Thermal decomposition of the intermediate: The resulting ammonium chloride salt is then heated under a vacuum at temperatures between 350-400°C. chemicalbook.comwikipedia.org This causes the complex to decompose, yielding the desired anhydrous ytterbium(III) chloride. chemicalbook.com (NH₄)₂YbCl₅ → YbCl₃ + 2HCl + 2NH₃ chemicalbook.com
This method is effective because the presence of ammonium chloride provides a high-temperature source of HCl, which suppresses the competing hydrolysis reaction that forms oxychlorides. ornl.govrsc.org
Thermal Decomposition Pathways for Dehydration
Attempting to dehydrate this compound by direct heating is generally unsuccessful. The process is complex and highly sensitive to conditions. Thermal analysis studies show that the hexahydrate begins to lose its water of hydration in the temperature range of 65 to 95°C. osti.gov However, as the temperature is increased, hydrolysis occurs, leading to the formation of ytterbium oxychloride (YbOCl). urfu.ruosti.gov Studies have shown that for YbCl₃·6H₂O, hydrolysis begins at a relatively low temperature of 177°C. urfu.ru Further heating in the range of 360 to 425°C results in the decomposition to the metal oxychloride. osti.gov
The formation of YbOCl upon heating the hexahydrate has been confirmed by techniques such as Raman and IR spectroscopy. urfu.ru To successfully obtain the anhydrous salt via thermal decomposition, the process must be carried out under a stream of hydrogen chloride gas. The HCl atmosphere inhibits the formation of the oxychloride by shifting the hydrolysis equilibrium.
| Dehydration Method | Description | Key Parameters | Outcome |
| Direct Thermal Decomposition | Heating YbCl₃·6H₂O in air or inert gas. | Temp: 65-425°C | Formation of Ytterbium Oxychloride (YbOCl). urfu.ruosti.gov |
| Ammonium Chloride Route | Heating YbCl₃·6H₂O with NH₄Cl. | Temp: 350-400°C, Vacuum | Pure Anhydrous Ytterbium(III) Chloride (YbCl₃). chemicalbook.comwikipedia.org |
| HCl Gas Stream | Heating YbCl₃·6H₂O in a stream of HCl gas. | High Temperature | Anhydrous Ytterbium(III) Chloride (YbCl₃). |
Utilization as a Precursor in Diverse Material Synthesis Processes
Ytterbium(III) chloride, in both its hydrated and anhydrous forms, is a versatile precursor for a wide array of functional materials. sigmaaldrich.com Its utility stems from its ability to introduce the unique electronic and optical properties of the ytterbium ion into various host matrices.
Key applications as a precursor include:
Luminescent Materials: It is used to synthesize ytterbium-doped nanoparticles, such as NaYF₄:Yb/Ho/Mn, which exhibit strong upconversion luminescence for biomedical applications. sigmaaldrich.com It is also a component in making phosphors for white LEDs. sigmaaldrich.com
Solid-State Electrolytes: It is a starting material in the synthesis of halide-based solid electrolytes like Li₃YCl₆, which are promising for all-solid-state batteries. ornl.govrsc.org
Catalysis: Ytterbium(III) chloride acts as a Lewis acid catalyst in various organic reactions, such as the synthesis of dihydropyran derivatives. researchgate.net
Laser Materials: It serves as a dopant source for gain media in high-power solid-state lasers.
Electroplating: The anhydrous form finds use in electroplating applications. sigmaaldrich.com
The compound's role as a rare earth dopant is crucial for developing materials for 3D displays, photovoltaics, and drug delivery systems. sigmaaldrich.com
Solvothermal Synthesis Approaches for Complex Structures
Solvothermal synthesis is a versatile method employed for the preparation of crystalline materials from substances in a heated and pressurized solvent. This technique is particularly advantageous for creating complex coordination polymers and mixed-oxide nanoparticles involving ytterbium. The reaction occurs in a sealed vessel, such as an autoclave, where the solvent is heated above its boiling point, leading to supercritical conditions that facilitate the dissolution of reactants and the crystallization of products. unizar.es
One notable application of this method is the synthesis of a new ytterbium(III) complex, (DMAH2)3[Yb(Pydc)3]·4H2O, using pyridine-2,6-dicarboxylic acid (Pydc) under mild solvothermal conditions. researchgate.net In this process, the hydrolysis of N,N-dimethylformamide (DMF) in situ generates dimethylammonium (DMAH2) molecules, which play a role in the assembly of the final two-dimensional coordination polymer through hydrogen bonding. researchgate.net Similarly, solvothermal methods have been used to create a series of neutral mononuclear lanthanide complexes, [Ln(HL)2(NO3)3], by reacting a bidentate ligand with hydrated lanthanide nitrates in a mixture of ethanol (B145695) and water. nih.gov
The solvothermal approach is also effective for producing hybrid nanoparticles. For instance, glutathione-capped hybrid ytterbium/iron oxide nanoparticles have been prepared via a solvothermal route. unizar.es This method allows for the formation of mixed oxides without requiring a high-temperature calcination step, making it a valuable technique for preparing hybrid metal oxide nanoparticles for various applications. unizar.es Researchers have studied the influence of the ytterbium/iron molar ratio and the degree of autoclave filling on the structural and morphological characteristics of the resulting nanoparticles. unizar.es It was observed that the presence of chloride ions from the ytterbium chloride precursor can decrease the nucleation frequency of YbFeO3, leading to smaller average nanoparticle sizes at lower ytterbium-to-iron ratios. unizar.es
| Product | Precursors | Solvent(s) | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|
| (DMAH2)3[Yb(Pydc)3]·4H2O | Ytterbium(III) source, Pyridine-2,6-dicarboxylic acid | N,N-dimethylformamide (DMF) | Mild solvothermal conditions | In situ generation of DMAH2 from DMF hydrolysis assembles a 2D coordination polymer. | researchgate.net |
| [Ln(HL)2(NO3)3] (Ln=La, Ce, Nd, etc.) | Hydrated lanthanide nitrate, 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid (HL) | Ethanol, Water | Solvothermal | Successful synthesis of isostructural mononuclear lanthanide complexes. | nih.gov |
| Glutathione-capped Yb/Fe oxide NPs | Ytterbium chloride, Iron acetylacetonate | Not specified | Solvothermal | Allows for mixed oxide formation without calcination; NP size influenced by Yb/Fe ratio and chloride ions. | unizar.es |
Wet Chemical Methods for Nanostructure Fabrication
Wet chemical methods encompass a range of synthesis techniques that occur in the liquid phase, such as precipitation, co-precipitation, and sol-gel processes. These methods are widely used for the fabrication of nanostructures due to their simplicity, low cost, and control over particle size and morphology. researchgate.net
A facile wet chemical technology has been successfully employed to prepare nearly monodispersed NaYF4 single-crystal nanorods, hexagonal nanoplates, and nanoparticles doped with lanthanide ions like ytterbium. acs.org These nanocrystals can be dispersed in cyclohexane (B81311) and exhibit novel luminescence properties. acs.org Another approach involves the use of a water pressure-controlled reactor to synthesize nearly phase-pure lanthanide scandate nanoparticles (LnScO3). acs.org In this method, controlling the water-vapor partial pressure is crucial; low pressures inhibit particle growth, while excessive water vapor can lead to undesired secondary phases. acs.org
Direct precipitation is another effective wet chemical route. Ytterbium carbonate nanoparticles with average diameters around 40 nm have been prepared using an optimized direct precipitation reaction. researchgate.net These nanoparticles can then serve as a precursor for producing ytterbium oxide nanoparticles (less than 35 nm in diameter) through a subsequent thermal decomposition step. researchgate.net The synthesis of lanthanide-based nanoparticles can also be achieved by generating stabilized aqueous suspensions. tnstate.edu In this technique, lanthanide cations are chelated to a water-soluble anionic polymer, which prevents the formation of bulk-sized insoluble lanthanide salts when mixed with an excess of an anionic component. tnstate.edu
| Nanostructure | Method | Precursors/Reagents | Key Features | Resulting Size | Reference |
|---|---|---|---|---|---|
| Lanthanide-doped NaYF4 nanocrystals | Facile wet chemical technology | Not specified | Produces monodispersed nanorods, nanoplates, and nanoparticles. | Not specified | acs.org |
| Lanthanide scandate (LnScO3) NPs | Water pressure-controlled synthesis | Lanthanide and scandium sources | Phase purity is controlled by regulating water-vapor partial pressure. | Not specified | acs.org |
| Ytterbium carbonate NPs | Direct precipitation | Not specified | Facile and efficient method optimized by Taguchi robust design. | ~40 nm | researchgate.net |
| Ytterbium oxide NPs | Precipitation & Thermal Decomposition | Ytterbium carbonate NPs | Uses ytterbium carbonate as a precursor. | <35 nm | researchgate.net |
| Lanthanide salt NPs | Aqueous suspension with polymer stabilization | Lanthanide cations, anionic polymer, anionic salt component | Anionic polymer acts as a stabilizing agent to prevent bulk precipitation. | Nanosized | tnstate.edu |
Advanced Characterization Techniques for Ytterbium Iii Chloride Hexahydrate Systems
Structural Elucidation via Diffraction Methods
Diffraction methods are paramount in determining the three-dimensional arrangement of atoms in crystalline solids. For ytterbium(III) chloride hexahydrate, X-ray diffraction techniques are particularly insightful.
X-ray Diffraction Analysis of Crystalline Phases
X-ray diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its structural properties.
Powder X-ray diffraction (PXRD) is a fundamental technique for the routine analysis and phase identification of polycrystalline materials like this compound. msu.edu The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline phase. By comparing the experimental pattern to reference databases, the identity of the compound can be confirmed.
Beyond phase identification, PXRD data can be used to estimate the average crystallite size of the powder. One study determined the average crystallite size of YbCl₃ crystals to be 28.89 nm. researchgate.net This is calculated from the broadening of the diffraction peaks, as described by the Scherrer equation.
For a precise determination of the molecular and lattice structure, single-crystal X-ray diffraction is the definitive method. Studies on this compound have revealed that it crystallizes in the monoclinic space group P2/c. researchgate.netnih.gov The structure consists of a complex cation, [YbCl₂(H₂O)₆]⁺, and a chloride anion, Cl⁻. researchgate.netnih.gov In this arrangement, the ytterbium ion is coordinated by six water molecules and two chloride ions, resulting in a coordination geometry described as a distorted square antiprism. researchgate.netnih.gov The individual cations are linked with the chloride anions through O-H···Cl hydrogen bonds. researchgate.netnih.gov
Detailed crystallographic data for this compound determined at a temperature of 110 K are presented in the table below. nih.gov
| Crystal Data | |
| Formula | [YbCl₂(H₂O)₆]Cl |
| Molecular Weight | 387.49 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Unit Cell Dimensions | a = 7.8158 (11) Åb = 6.4651 (3) Åc = 12.7250 (18) Åβ = 131.45 (2)° |
| Volume | 481.92 (16) ų |
| Z (formula units per unit cell) | 2 |
| Temperature | 110 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Table generated from data in reference nih.gov.
It is noteworthy that other hydrated forms of ytterbium chloride exist, such as ytterbium trichloride (B1173362) nonahydrate (YbCl₃x9H₂O), which also crystallizes in a monoclinic system but with different unit cell parameters. iaea.org
In-Situ X-ray Diffraction for Crystallization Dynamics and Solvent Exchange Monitoring
The evolution of crystalline phases during a chemical reaction or physical process can be monitored in real-time using in-situ X-ray diffraction. This powerful technique provides insights into crystallization kinetics, phase transformations, and the influence of reaction parameters such as temperature and solvent composition.
In a study investigating the formation of a metal-organic framework from this compound and benzene-1,4-dicarboxylic acid in a mixed water/DMF solvent system, in-situ high-energy X-ray diffraction was employed. nih.gov By collecting diffraction patterns at regular intervals, researchers were able to track the crystallization process at different temperatures. nih.gov The analysis of the data allowed for the simultaneous extraction of lattice parameters and the total amount of crystalline material as a function of time, revealing the dynamics of crystal growth. nih.gov Furthermore, this technique can be instrumental in observing the exchange of coordinated solvent molecules during the crystallization process. nih.gov
Spectroscopic Investigations of Electronic and Vibrational Properties
Spectroscopy involves the interaction of electromagnetic radiation with matter and provides information about the electronic and vibrational energy levels within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
In the context of this compound, FTIR spectroscopy is utilized to identify the vibrational modes of the molecule, particularly those associated with the coordinated water molecules and the ytterbium-chloride bonds. The presence of water of hydration is readily confirmed by characteristic broad absorption bands in the O-H stretching region (around 3400 cm⁻¹) and H-O-H bending region (around 1600 cm⁻¹). Studies have confirmed the use of FTIR in the characterization of YbCl₃ crystals. researchgate.net The analysis of the FTIR spectrum helps to confirm the presence of functional groups and to understand the bonding within the crystal lattice.
Raman Spectroscopy for Solution and Solid-State Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of molecules, offering insights into chemical structure, phase, and polymorphism.
In aqueous solutions, the ytterbium(III) ion (Yb³⁺) is strongly hydrated. researcher.life Raman spectroscopy has been instrumental in characterizing the hydration shell of the Yb³⁺ ion. In dilute aqueous solutions of ytterbium(III) chloride, the dominant species is the octaaqua ion, [Yb(H₂O)₈]³⁺. researcher.lifenih.gov This is evidenced by a strongly polarized Raman band observed around 394 cm⁻¹, which is assigned to the symmetric breathing mode (ν₁ Ln–O) of the [Yb(H₂O)₈]³⁺ complex. researcher.lifenih.gov The strong polarization of this band confirms its totally symmetric character. researcher.life
Studies on YbCl₃ solutions in heavy water (D₂O) show an isotopic shift of this band to a lower wavenumber, approximately 376 cm⁻¹, further supporting its assignment to the Yb-O stretching mode. nih.gov As the concentration of YbCl₃ increases, changes in the Raman spectra indicate interactions between the hydrated ytterbium ion and the chloride anions. A band appearing at approximately 256 cm⁻¹ in more concentrated solutions is attributed to the stretching mode of a chloro-complex, specifically [Yb(OH₂)₇Cl]²⁺. nih.gov This indicates that at higher concentrations, a chloride ion can displace a water molecule from the primary hydration shell of the ytterbium ion. nih.govsemanticscholar.org
The formation of this 1:1 chloro-complex is a weak interaction that becomes more prevalent with increasing concentration but diminishes rapidly upon dilution, virtually disappearing at concentrations below 0.4 mol·L⁻¹. researcher.life Quantitative Raman spectroscopy has been used to determine the relative fractions of the fully hydrated [Yb(OH₂)₈]³⁺ and the mono-chloro-complex [Yb(OH₂)₇Cl]²⁺ species at different concentrations. semanticscholar.org
Table 1: Raman Spectroscopic Data for Ytterbium(III) Chloride Solutions
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Concentration Dependence | Reference |
| [Yb(OH₂)₈]³⁺ | ν₁ Yb–O (breathing mode) | 394 | Dominant in dilute solutions | researcher.lifenih.gov |
| [Yb(OD₂)₈]³⁺ | ν₁ Yb–O (breathing mode) | 376 | Observed in D₂O solutions | nih.gov |
| [Yb(OH₂)₇Cl]²⁺ | Yb–Cl stretch | 256 | Increases with concentration | nih.gov |
While specific studies on the in-situ Raman monitoring of this compound dissolution are not prevalent in the provided search results, the technique has been successfully applied to study the dissolution kinetics of other ytterbium compounds in molten salt systems. For instance, in-situ Raman spectroscopy has been used to investigate the chemical dissolution of ytterbium oxide (Yb₂O₃) in a YbCl₃–KCl melt. researchgate.net This research demonstrated that the dissolution follows a chemical mechanism where the concentration of the ytterbium oxide decreases exponentially over time, indicating first-order kinetics with respect to Yb₂O₃. researchgate.net
This approach highlights the potential of in-situ Raman spectroscopy for real-time monitoring of dissolution processes, providing valuable kinetic data. researchgate.netnih.govtue.nl The ability to track changes in the vibrational bands corresponding to different species allows for the elucidation of reaction mechanisms and the determination of kinetic parameters. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. pharmatutor.org For ytterbium(III) chloride, the electronic configuration of the Yb³⁺ ion (4f¹³) gives rise to characteristic f-f electronic transitions. wikipedia.org These transitions are typically weak and appear as sharp, narrow absorption bands in the near-infrared (NIR) region of the spectrum. univr.it
In aqueous solutions of ytterbium(III) chloride, a characteristic absorption peak is observed around 980 nm, which is assigned to the ²F₇/₂ → ²F₅/₂ transition of the Yb³⁺ ion. univr.it The intensity and position of these absorption bands can be influenced by the coordination environment of the Yb³⁺ ion. cutm.ac.in Changes in the ligand field upon complexation can lead to shifts in the absorption maxima and changes in the molar absorptivity.
Complexes of ytterbium(III) with organic ligands often exhibit intense absorption bands in the UV and visible regions, which are typically due to π→π* and n→π* transitions within the organic chromophore. youtube.comyoutube.com If the energy of these transitions can be efficiently transferred to the Yb³⁺ ion, it can lead to sensitized NIR emission. nih.gov
Table 2: UV-Vis Absorption Data for Ytterbium(III) Systems
| System | Transition | Absorption Maximum (λₘₐₓ) | Molar Absorptivity (ε) | Reference |
| Yb³⁺ (aq) | ²F₇/₂ → ²F₅/₂ | ~980 nm | Low | univr.it |
| Yb(III)-picolinate complex | Ligand-based | 254 nm | ~40,000 M⁻¹cm⁻¹ | univr.it |
| Yb(III)-picolinate complex | Ligand-based | 336 nm | ~44,000-47,000 M⁻¹cm⁻¹ | univr.it |
| Yb(III)-porphyrinate complexes | Soret Band | 380-450 nm | High | nih.gov |
| Yb(III)-porphyrinate complexes | Q Bands | 520-600 nm | Moderate | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. mdpi.com Due to the paramagnetic nature of the Yb³⁺ ion, this compound and its derivatives can act as paramagnetic shift reagents in NMR spectroscopy. wikipedia.org The unpaired f-electron in Yb³⁺ induces large shifts in the NMR signals of nearby nuclei, known as pseudocontact shifts. wikipedia.orgnih.gov
The magnitude and direction of these shifts are dependent on the geometric position of the nucleus relative to the paramagnetic center. This property has been exploited in biological systems, where YbCl₃ has been used to probe the movement of ions like ³⁹K⁺ and ²³Na⁺ across cell membranes and to act as a calcium ion probe. wikipedia.org
For direct observation of the ytterbium nucleus, ¹⁷¹Yb NMR spectroscopy can be employed. aps.org The chemical shift of ¹⁷¹Yb is highly sensitive to its coordination environment. rsc.org Studies on various ytterbium(II) aryloxide complexes have shown that the ¹⁷¹Yb chemical shift is significantly affected by the nature of the co-ligands. rsc.org This sensitivity makes ¹⁷¹Yb NMR a powerful tool for characterizing the structure of ytterbium complexes in solution.
Photoluminescence and Luminescence Spectroscopy
Luminescence spectroscopy investigates the emission of light from a substance after it has absorbed energy. Ytterbium(III) compounds are well-known for their characteristic near-infrared (NIR) emission.
The Yb³⁺ ion exhibits a single, characteristic luminescence band in the NIR region, typically centered around 980 nm, corresponding to the ²F₅/₂ → ²F₇/₂ electronic transition. univr.itnih.govresearchgate.net This emission can be achieved either through direct excitation of the Yb³⁺ ion or, more efficiently, through an "antenna effect." In the antenna effect, a coordinated organic ligand with strong absorption in the UV or visible region absorbs light and transfers the energy to the Yb³⁺ ion, which then luminesces. univr.itrsc.org
The quantum yield and lifetime of the NIR emission are highly dependent on the coordination environment of the Yb³⁺ ion. nih.gov The presence of high-frequency oscillators, such as O-H bonds from coordinated water molecules, in the vicinity of the Yb³⁺ ion can lead to non-radiative de-excitation, quenching the luminescence. nih.govrsc.org Therefore, designing ligands that shield the Yb³⁺ ion from solvent molecules and other quenching species is crucial for achieving high luminescence quantum yields. nih.gov For instance, complexes of ytterbium with fluorinated porphyrinate and deuterated Kläui ligands have shown unprecedentedly high quantum yields of up to 63%. nih.gov
Table 3: Near-Infrared Emission Properties of Ytterbium(III) Systems
| System | Excitation | Emission Maximum (λₑₘ) | Key Feature | Reference |
| Yb³⁺ (aq) | Direct | ~980 nm | Weak emission | univr.it |
| Yb(III)-picolinate complex | Ligand (333 nm) | ~980 nm | Sensitized emission | univr.it |
| Yb(III)-porphyrinate complexes | Soret band (~425 nm) | ~974 nm | High quantum yields | nih.gov |
| Yb(III) in porous silicon | Varies | ~1.0 µm (1000 nm) | Temperature-dependent decay | researchgate.net |
| Iridium-Ytterbium complex | Iridium unit (400 nm) | 976 nm | Efficient energy transfer | rsc.org |
| Yb(III) monoporphyrinate acetate (B1210297) complexes | 510 nm | 980 and 1003 nm | Coordination number affects emission | rsc.org |
Quantum Yield Determination Methodologies
The efficiency of the luminescence process in ytterbium-containing compounds is quantified by the quantum yield, which is the ratio of photons emitted to photons absorbed. Accurate determination of this parameter is essential for evaluating the performance of this compound in applications such as near-infrared (NIR) probes for biological imaging.
Methodologies for quantum yield determination often involve comparative techniques using a standard with a known quantum yield. For Ytterbium(III) complexes, the process typically includes:
Absorbance and Emission Spectra Measurement: The absorbance spectrum is measured to determine the optimal excitation wavelength. Subsequently, the emission spectrum is recorded over the NIR region, where Ytterbium(III) exhibits its characteristic luminescence.
Comparative Analysis: The integrated emission intensity of the Ytterbium(III) complex is compared to that of a reference standard under identical experimental conditions (excitation wavelength, solvent, and optical density).
Calculation: The quantum yield is calculated using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
Where:
Φ is the quantum yield.
I is the integrated emission intensity.
A is the absorbance at the excitation wavelength.
n is the refractive index of the solvent.
Research on β-fluorinated Ytterbium(III) complexes has demonstrated high NIR luminescence quantum yields, reaching up to 23% in dimethyl sulfoxide (B87167) and 13% in water. rsc.org These high quantum yields are critical for developing bright NIR probes for sensitive biological imaging.
Table 1: Quantum Yield Determination Parameters
| Parameter | Description |
| Φsample | Quantum yield of the this compound sample. |
| Φref | Known quantum yield of the reference standard. |
| Isample | Integrated luminescence intensity of the sample. |
| Iref | Integrated luminescence intensity of the reference standard. |
| Asample | Absorbance of the sample at the excitation wavelength. |
| Aref | Absorbance of the reference standard at the excitation wavelength. |
| nsample | Refractive index of the sample's solvent. |
| nref | Refractive index of the reference standard's solvent. |
Luminescence Lifetime Measurements
Luminescence lifetime is another critical parameter that characterizes the excited state dynamics of Ytterbium(III) ions. It represents the average time the ion remains in the excited state before returning to the ground state via emission of a photon. Longer lifetimes are often desirable for applications like time-resolved fluorescence imaging, as they allow for better discrimination from short-lived background autofluorescence.
The measurement of luminescence lifetime is typically performed using time-correlated single-photon counting (TCSPC) or fluorescence lifetime imaging microscopy (FLIM). The sample is excited with a pulsed light source (e.g., a laser), and the decay of the subsequent emission is monitored over time. The decay data is then fitted to an exponential function to extract the lifetime value.
For instance, biocompatible Ytterbium(III) complexes have been reported to exhibit prolonged decay lifetimes, with values reaching up to 249 µs. rsc.org FLIM measurements of these complexes within living cells have shown intracellular lifetime distributions between 100 and 200 µs, enabling effective separation from cellular autofluorescence and resulting in high signal-to-noise ratios in NIR imaging. rsc.org
Table 2: Luminescence Lifetime Data for a Biocompatible Ytterbium(III) Complex
| Parameter | Value |
| Maximum Decay Lifetime | Up to 249 µs rsc.org |
| Intracellular Lifetime Distribution (FLIM) | 100 - 200 µs rsc.org |
Microscopic and Morphological Characterization
Understanding the surface morphology and internal structure of this compound at both micro and nano scales is crucial for controlling its physical and chemical properties. Electron microscopy techniques are indispensable tools for this purpose.
Scanning Electron Microscopy (SEM) for Morphology and Size
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and determining the particle size and shape of this compound. In SEM, a focused beam of high-energy electrons scans across the sample's surface, generating various signals. nrel.gov Secondary electrons are the most common signal used for imaging, providing detailed information about the surface features with high resolution.
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal structure and nanoscale features of materials. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. researchgate.net
For this compound, TEM can be employed to:
Visualize Nanoparticles: If the material is in the form of nanoparticles, TEM can determine their size distribution, shape, and crystallinity with high precision.
Examine Crystal Defects: TEM can reveal the presence of defects within the crystal lattice, which can influence the material's optical and electronic properties.
Analyze Thin Films: For thin films containing this compound, TEM can provide cross-sectional images, showing the film thickness and interface structure.
The combination of SEM and TEM provides a comprehensive understanding of the morphology and structure of this compound across different length scales.
Thermal and Electrochemical Characterization Methodologies
The stability of this compound under varying temperatures is a critical aspect, particularly for its storage, handling, and application in high-temperature processes. Thermogravimetric analysis is a key technique for studying these properties.
Thermogravimetric Analysis (TGA) for Dehydration and Hydrolysis Processes
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is instrumental in elucidating the processes of dehydration (loss of water molecules) and subsequent hydrolysis or decomposition.
A comprehensive study of the thermal behavior of YbCl₃·6H₂O using TGA, differential scanning calorimetry, and mass spectrometry has revealed the intricate steps involved in its thermal decomposition. researchgate.net The analysis, conducted over a temperature range of 25–700 °C, helps in understanding the temperatures at which the six water molecules are lost and whether intermediate oxychlorides are formed. researchgate.net The process generally involves a multi-step dehydration, followed by the formation of ytterbium oxychloride (YbOCl) at higher temperatures due to hydrolysis. researchgate.net
Table 3: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Process |
| ~50 - 200 | Stepwise loss of water molecules of hydration. |
| >200 | Formation of intermediate hydrates and potentially anhydrous YbCl₃. |
| Higher Temperatures | Hydrolysis leading to the formation of Ytterbium Oxychloride (YbOCl). |
Note: The exact temperatures and intermediate products can vary depending on the heating rate and atmospheric conditions.
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and decomposition. In the case of this compound (YbCl₃·6H₂O), DSC studies, often complemented by thermogravimetry (TG), reveal a multi-step thermal decomposition process. This process primarily involves dehydration, the loss of its six water molecules of hydration, followed by hydrolysis at higher temperatures.
The thermal decomposition of this compound commences with a series of endothermic events corresponding to the sequential loss of water molecules. The initial melting point of the hydrated salt is noted to be around 180 °C, at which point it also begins to decompose. ottokemi.comsigmaaldrich.com A comprehensive study of the thermal behavior of various rare earth chloride hydrates, including YbCl₃·6H₂O, has elucidated the stepwise nature of this dehydration. The process does not occur in a single step but rather through the formation of intermediate hydrates.
Further heating beyond the dehydration temperatures leads to the hydrolysis of the resulting anhydrous or partially hydrated ytterbium chloride. In the presence of water vapor, which is a product of the dehydration process, ytterbium chloride can convert to ytterbium oxychloride (YbOCl). This transformation is also observed as a distinct thermal event in the DSC and TG analyses.
The following table summarizes the general thermal events observed during the analysis of this compound. The precise temperatures for each dehydration step can vary depending on experimental conditions such as heating rate and atmospheric composition.
| Thermal Event | Temperature Range (°C) | Description |
|---|---|---|
| Melting and Initial Decomposition | ~180 | The compound melts with simultaneous initiation of decomposition. ottokemi.comsigmaaldrich.com |
| Stepwise Dehydration | Above ambient to ~350 | Sequential loss of water molecules of hydration, forming intermediate hydrates before reaching the anhydrous state. |
| Hydrolysis | Higher temperatures (e.g., >350) | Formation of ytterbium oxychloride (YbOCl) from the reaction of ytterbium chloride with water vapor. |
Electrochemical Analysis for Redox Behavior and Charge Transfer Mechanisms
The electrochemical behavior of ytterbium(III) chloride is characterized by the redox couple Yb(III)/Yb(II). The accessibility of the +2 oxidation state for ytterbium is a key feature among the lanthanides and dictates its electrochemical properties.
The standard reduction potential for the Yb³⁺/Yb²⁺ couple in aqueous solution at 25 °C is reported as -1.050 V. chegg.com In a 3.22 molal NaCl medium at 0 °C, the formal redox potential of the Yb(III)/Yb(II) couple was determined to be -1233 ± 3 mV against the molal hydrogen electrode. nih.gov These negative potentials indicate that Yb(III) is relatively difficult to reduce and that Yb(II) is a strong reducing agent.
Electrochemical studies, particularly using techniques like cyclic voltammetry, have been extensively performed on ytterbium chloride systems, often in molten salt eutectics such as LiCl-KCl due to the instability of Yb(II) in aqueous solutions. In these non-aqueous environments, the reduction of Yb(III) to Yb(II) is observed as a single, reversible, one-electron transfer step. iaea.orgmdpi.comosti.gov The process is typically diffusion-controlled. mdpi.com
Furthermore, the interaction between the chloride ligands and the ytterbium ion can be described in terms of a charge transfer band. A Cl⁻–Yb³⁺ charge transfer absorption band has been observed, which can lead to luminescence upon excitation. researchgate.net This highlights the electronic interactions between the metal center and its ligands, which are fundamental to the charge transfer processes observed electrochemically.
The table below presents key electrochemical data for the Yb(III)/Yb(II) redox couple.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Standard Reduction Potential (E°) | -1.050 V | Aqueous solution, 25 °C | chegg.com |
| Formal Redox Potential | -1.233 V (vs. m.h.e.) | 3.22 molal NaCl, 0 °C | nih.gov |
| Redox Reaction | Yb³⁺ + e⁻ ⇌ Yb²⁺ | General | |
| Electrochemical Behavior in Molten LiCl-KCl | Reversible, one-electron transfer | Molten LiCl-KCl eutectic | iaea.orgosti.gov |
Hydration Structures and Water Exchange Dynamics
In aqueous solutions, the ytterbium(III) ion is hydrated, forming aquo complexes. wikipedia.org The structure of these hydrated ions has been a subject of extensive study. In the solid state, this compound exists as the complex [YbCl₂(H₂O)₆]⁺Cl⁻. nih.gov Within this complex cation, the Yb³⁺ ion is coordinated to two chloride ions and six water molecules, resulting in a coordination number of eight. The coordination geometry is described as a distorted square antiprism. nih.gov
The coordination number of the Yb³⁺ aqua ion in solution has been investigated using various techniques. Computational studies using density functional theory (DFT) have modeled the structures of [Yb(H₂O)₈]³⁺ and [Yb(H₂O)₉]³⁺ complexes. chemrxiv.org These calculations indicate that the eight-coordinate species adopts a square antiprismatic geometry, while the nine-coordinate complex has a tricapped trigonal prismatic structure. chemrxiv.org Experimental evidence from neutron diffraction studies on aqueous solutions of lanthanide ions suggests a change in the primary coordination number from nine to eight for the later, smaller lanthanide(III) ions, including ytterbium. chemrxiv.org A combined spectroscopic and theoretical study concluded that the coordination number of Yb³⁺ in water is 8. chemrxiv.org
Formation of Chloro-Complexes and Ion-Pairs in Aqueous and Non-Aqueous Media
In the presence of chloride ions, the hydrated Yb³⁺ ion can form chloro-complexes through the displacement of coordinated water molecules. The formation of these complexes is an equilibrium process. In the solid state, the [YbCl₂(H₂O)₆]⁺ cation is a well-characterized chloro-complex. nih.gov
In aqueous solution, the formation of chloro-complexes is generally weak because it is challenging to displace the water molecules from the primary coordination sphere. wikipedia.org However, their formation can be studied, and instability constants for ytterbium chloro-complexes have been reported. researchgate.net
The formation of these complexes is also influenced by the solvent. In non-aqueous solvents or mixed aqueous/non-aqueous media, the extent of chloro-complex formation can be significantly different. For instance, studies in ethanol (B145695):dioxane mixtures have been used to investigate the reduction of Yb(III) to Yb(II), where the chloride coordination environment plays a crucial role. tennessee.edu
Ion-pairing, the association of the Yb³⁺ cation with anions without the formation of a direct covalent bond, can also occur, particularly in solvents with lower dielectric constants.
Coordination with Organic Ligands and Chelate Formation
Ytterbium(III) chloride serves as a precursor for the synthesis of a wide variety of coordination complexes with organic ligands. ottokemi.comchemimpex.comsigmaaldrich.com The Yb³⁺ ion acts as a hard Lewis acid, preferentially binding to hard donor atoms like oxygen and nitrogen. ottokemi.com The formation of stable complexes is often driven by the chelate effect, where multidentate ligands form more stable complexes than an equivalent number of monodentate ligands. wikipedia.org
Ytterbium(III) forms complexes with a range of nitrogen-containing organic ligands. These include tridentate N,N,O-ligands such as 6-(pyridin-2-yl)-1,5-naphthyridin-4-ol (PND), which forms a charge-neutral, coordination-saturated, and mononuclear complex with the formula Yb(PND)₃. rsc.org This complex demonstrates near-infrared (NIR) luminescence. rsc.org
Other examples include complexes with dianionic 1,4-diazabutadiene (DAD) ligands. acs.org The synthesis of complexes with the general formula XYb(DAD)₂⁻(L), where X can be various organic or inorganic groups and L is a solvent molecule like tetrahydrofuran (B95107) (THF), has been reported. acs.org X-ray diffraction studies of these complexes reveal a 2σ:η²-type of coordination for the dianionic DAD ligands. acs.org
Complexes with donor-functionalized terphenyl ligands, such as the 2,6-di(o-anisol)phenyl ([double bond]Danip-) ligand, have also been synthesized. nih.gov These ligands can form five-coordinate Yb(III) complexes with distorted square-pyramidal geometry. nih.gov
Porphyrins and related macrocycles are effective sensitizers for the near-infrared (NIR) luminescence of Yb³⁺. nih.gov In these complexes, the porphyrin acts as an "antenna," absorbing light and transferring the energy to the Yb³⁺ ion. Seven-coordinate Yb(III) complexes, where the ion is "sandwiched" between a porphyrin and a Kläui ligand (a tridentate oxygen-donor ligand), have been synthesized. rsc.org In these structures, the Yb³⁺ ion is coordinated to the four nitrogen atoms of the porphyrin and the three oxygen atoms of the Kläui ligand. rsc.org
Modifications to the porphyrin ligand, such as β-lactonization to form porpholactones, have been shown to enhance the sensitization efficiency of Yb³⁺ NIR luminescence. nih.gov This enhancement is attributed to a lowering of the ligand's triplet state energy, resulting in a narrower energy gap between the ligand and the Yb³⁺ excited state, as well as a longer transient decay lifetime. nih.gov
The table below summarizes key structural features of a representative Yb(III)-porphyrin complex.
| Feature | Description |
| Complex Type | Sandwich Complex |
| Ligands | Porphyrin, Kläui Ligand |
| Coordination Number | 7 |
| Coordination Geometry | N₄O₃ |
| Yb-N Bond Lengths | Similar across related complexes |
| Yb-O Bond Lengths | Similar across related complexes |
| Data derived from a study on highly NIR emissive ytterbium(III) complexes. rsc.org |
Ytterbium(III) also coordinates with a variety of other organic ligands, particularly those with oxygen donor atoms. β-Diketones, such as acetylacetone, are classic examples. researchgate.net These ligands form stable tris-acetylacetonate complexes, often isolated as hydrates, Yb(acac)₃·nH₂O. researchgate.net The synthesis of these complexes is pH-dependent, typically carried out in neutral to slightly acidic conditions (pH 5-6) to prevent the formation of ytterbium hydroxide. researchgate.net
The introduction of ancillary ligands, such as triphenylphosphine (B44618) oxide (TPPO), to β-diketone complexes can significantly enhance the luminescence efficiency of the Yb³⁺ ion. nih.gov This is achieved by altering the energy migration pathway, potentially involving charge-transfer states. nih.gov
Alkynylamidinate ligands have also been used to synthesize Yb(III) complexes. nih.gov These can act as N,N'-chelating ligands, forming monomeric complexes. For example, the complex Yb[(CyN)₂C—C≡C—Ph]₃ features a Yb³⁺ ion coordinated by three chelating amidinate ligands in a distorted octahedral geometry. nih.gov
The table below provides examples of Yb(III) complexes with various organic ligands and their observed coordination features.
| Ligand Type | Example Ligand | Complex Formula Example | Coordination Features |
| Tridentate N,N,O | 6-(pyridin-2-yl)-1,5-naphthyridin-4-ol (PND) | Yb(PND)₃ | Charge-neutral, mononuclear, coordination-saturated |
| Dianionic Diazabutadiene | 2,6-iPr₂C₆H₃N=C(Me)-C(Me)=NC₆H₃iPr₂-2,6 | Cp*Yb(DAD)²⁻(thf) | 2σ:η²-coordination of the DAD ligand |
| Alkynylamidinate | (CyN)₂C—C≡C—Ph | Yb[(CyN)₂C—C≡C—Ph]₃ | N,N'-chelating, distorted octahedral geometry |
| β-Diketone | Acetylacetone | Yb(acac)₃·nH₂O | Tris-chelate complex |
| This table is a compilation of data from multiple research articles. rsc.orgacs.orgresearchgate.netnih.gov |
Solvent Effects on Ytterbium(III) Coordination Sphere and Reactivity
The solvent plays a critical role in the coordination chemistry of Yb³⁺, influencing the structure of the coordination sphere and the reactivity of the ion. rsc.org In coordinating solvents, solvent molecules can directly bind to the metal ion, competing with other ligands.
A study on Yb³⁺ solvates in water, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) used spectroscopic and computational methods to determine the coordination structure. chemrxiv.org The results showed that the coordination number and geometry are solvent-dependent. For example, in water, the coordination number is 8, whereas different structures may be favored in other solvents. chemrxiv.org
The coordinating ability of the solvent can even alter the expected outcome of a reaction. For instance, in the formation of metal-organic frameworks (MOFs) with yttrium (a close chemical relative of ytterbium), the solvent environment (H₂O-rich vs. DMF-rich) was shown to dictate which anionic ligand (from the precursor salt, e.g., chloride or nitrate) was incorporated into the final structure, overriding the conventional coordinating ability order. rsc.org This highlights the profound influence of the solvent on the final product.
Space-demanding solvents, such as N,N'-dimethylpropyleneurea (dmpu), can also have a significant impact on the coordination environment. nih.gov The steric bulk of these solvent molecules can lead to a decrease in the coordination number of the metal ion. nih.gov
The choice of solvent is also critical in synthetic procedures. The reduction of Yb(III) to Yb(II), for example, is often carried out in non-aqueous or mixed solvent systems like ethanol/dioxane or THF to stabilize the divalent state, which is unstable in water. tennessee.edu
Mentioned Chemical Compounds
Research Applications of Ytterbium Iii Chloride Hexahydrate in Advanced Materials
Catalytic Processes and Organic Transformations
The catalytic activity of ytterbium(III) chloride is a cornerstone of its application in organic chemistry. The Yb³⁺ ion, due to its small size and high charge density, effectively activates a variety of organic substrates, facilitating transformations that are crucial for the synthesis of complex molecules.
Ytterbium(III) chloride is recognized as an effective Lewis acid catalyst in numerous organic reactions. wikipedia.orgsigmaaldrich.com The catalytic mechanism typically involves the Ytterbium(III) ion coordinating to electron-rich sites on a substrate, such as carbonyl oxygen or nitrogen atoms. This coordination polarizes the molecule, making it more susceptible to nucleophilic attack and thereby lowering the activation energy of the reaction. nbinno.com This Lewis acidity is harnessed to drive a wide array of synthetic transformations, including alkylation and acylation reactions. funcmater.comresearchgate.net The anhydrous form of ytterbium(III) chloride is particularly noted for its role as a Lewis acid catalyst. funcmater.com
A related compound, Ytterbium(III) trifluoromethanesulfonate (B1224126) (Ytterbium triflate or Yb(OTf)₃), which can be synthesized from ytterbium oxide (derived from the chloride), is also a versatile and highly active Lewis acid catalyst for many organic reactions, including aldol (B89426), Michael, Mannich, and Friedel-Crafts reactions. researchgate.net Often, only a small catalytic amount (less than 10 mol%) of the ytterbium catalyst is needed for these transformations, and it can frequently be recovered and reused. researchgate.net
The utility of ytterbium-based catalysts extends to specific, name-brand reactions that are fundamental to building complex molecular architectures.
Aldol Reaction : The anhydrous form of Ytterbium(III) chloride is known to catalyze the aldol reaction, a powerful carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl compound. funcmater.com The reaction is a cornerstone of organic synthesis, and the use of a Lewis acid like YbCl₃ can influence its stereochemical outcome.
Pictet-Spengler Reaction : This reaction is a cyclization process that condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a β-carboline, structures found in many natural alkaloids. Ytterbium(III) chloride's anhydrous form is an effective catalyst for this reaction. funcmater.com While much of the recent literature focuses on the more active Ytterbium(III) triflate (Yb(OTf)₃), the principle of Lewis acid catalysis by the Yb³⁺ ion is the same. nih.govthieme-connect.comrsc.org Catalytic amounts of Yb(OTf)₃ have been shown to promote the Pictet-Spengler reaction, leading to high yields and high regioselectivity at room temperature. nih.gov
The table below summarizes the role of Ytterbium-based catalysts in these key organic reactions.
| Reaction | Catalyst | Role of Ytterbium Catalyst | Key Advantages |
| Aldol Reaction | Ytterbium(III) Chloride (anhydrous) | Lewis acid activation of the carbonyl acceptor. funcmater.com | Facilitates C-C bond formation. |
| Pictet-Spengler | Ytterbium(III) Chloride (anhydrous) | Lewis acid catalysis for imine formation and cyclization. funcmater.com | High yields and regioselectivity. nih.gov |
| Pictet-Spengler | Ytterbium(III) Triflate (Yb(OTf)₃) | Potent Lewis acid catalysis. nih.govrsc.org | Effective in catalytic amounts, proceeds at room temperature. nih.gov |
The catalytic properties of Ytterbium(III) chloride have found applications beyond traditional synthesis, extending into the realm of analytical biotechnology. Specifically, it has been used to enhance the performance of DNA microarrays. funcmater.com In this context, YbCl₃ has been shown to cause a 50- to 80-fold increase in the incorporation of fluorescein, a fluorescent tag, into the target DNA. wikipedia.org This significant enhancement of the fluorescent signal could lead to more sensitive and rapid detection of infectious diseases. wikipedia.org
Metal-Organic Frameworks (MOFs) Development
Ytterbium(III) chloride hexahydrate is a key starting material for the synthesis of ytterbium-based Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands, with potential applications in gas storage, catalysis, and biomedicine.
The design of ytterbium-based MOFs leverages the coordination chemistry of the Yb³⁺ ion with various organic linkers. This compound is a common precursor, providing the Yb³⁺ metal centers for the framework. sigmaaldrich.comnih.govrsc.org
Synthetic Strategies: The synthesis of Yb-MOFs typically involves solvothermal or hydrothermal methods, where the reactants are heated in a sealed vessel.
Wet Chemical Method: One approach involves mixing and stirring this compound with a porphyrin-based linker (like TCPP) in a solvent mixture such as N,N-dimethylformamide (DMF) and n-hexane, often with additives like trifluoroacetic acid and polyvinyl pyrrolidone (PVP) at elevated temperatures. nih.govrsc.org The resulting Yb-TCPP MOFs can exhibit a 2D morphology. nih.govrsc.org
Hydrothermal Synthesis: Another strategy involves reacting this compound with a dicarboxylate linker, such as disodium (B8443419) terephthalate, in water. rsc.org The reaction is heated in an autoclave, and precise control of pH, often adjusted with sodium hydroxide, is critical to obtaining the desired MOF structure and avoiding side products. rsc.org This method has been used to produce the hydrothermally-stable Yb₆-MOF. rsc.orgui.ac.id
The choice of organic linker, solvent, temperature, and additives allows for the tuning of the MOF's structure, porosity, and properties. scispace.comresearchgate.net Rational design strategies, sometimes guided by computational analysis, can be employed to select additives that selectively suppress the growth rates of certain crystal facets, thereby engineering the crystal morphology for specific applications. nih.gov
The following table outlines synthetic parameters for two examples of Ytterbium-based MOFs.
| MOF Name | Ytterbium Source | Organic Linker | Synthesis Method | Key Parameters |
| Yb-TCPP MOF | This compound | TCPP (Porphyrin-based) | Wet Chemical | Solvent: DMF/n-hexane; Additives: Trifluoroacetic acid, PVP, TEA; Elevated temperature. nih.gov |
| Yb₆-MOF | This compound | Disodium Terephthalate | Hydrothermal | Solvent: Water; pH control with NaOH; Temperature: 190 °C. rsc.org |
Structural Diversity and Tunability of Ytterbium MOF Architectures
Ytterbium(III) ions are key components in the construction of Metal-Organic Frameworks (MOFs), contributing to a wide array of structural architectures. The versatility of Ytterbium(III) stems from its high and variable coordination numbers, which allows for the formation of diverse secondary building units (SBUs). These SBUs, in conjunction with a variety of organic linkers, lead to MOFs with distinct topologies and properties.
A notable example is the Yb₆-MOF, constructed from hexanuclear clusters of Ytterbium(III) ions. These clusters are bridged by μ₃-hydroxyl groups, and four of the six ytterbium centers are coordinated by terminal water molecules. The hexameric clusters are further interconnected by five distinct benzene-1,4-dicarboxylate (BDC) linkers, resulting in a structure with one-dimensional channels. The tunability of this framework is demonstrated by the ability to synthesize isostructural materials with other lanthanide ions, showcasing the potential for creating a family of MOFs with tailored properties.
The structural diversity of ytterbium-based MOFs is further highlighted by the use of different organic linkers and the control of synthesis conditions. For instance, the reaction of Yb(III) with 2-aminobenzene-1,4-dicarboxylic acid (NH₂-BDC) can yield three distinct MOF structures, designated as FDM-133, FDM-134, and FDM-135. These structures all feature tetranuclear SBUs with a [Yb₄(μ₃-OH)₄] core, but differ in the connectivity and arrangement of the linkers, leading to frameworks with different dimensionalities and topologies.
| MOF Designation | Secondary Building Unit (SBU) | Organic Linker | Key Structural Features |
| Yb₆-MOF | Hexanuclear [Yb₆(OH)₄(H₂O)₄] | Benzene-1,4-dicarboxylate (BDC) | 1D channels, high thermal and hydrothermal stability. |
| FDM-133 | Tetranuclear [Yb₄(μ₃-OH)₄] | 2-Aminobenzene-1,4-dicarboxylate (NH₂-BDC) | 8-connected nodes, complex 3D network. |
| FDM-134 | Tetranuclear [Yb₄(μ₃-OH)₄] | 2-Aminobenzene-1,4-dicarboxylate (NH₂-BDC) | 8-connected nodes, layered structure. |
| FDM-135 | Tetranuclear [Yb₄(μ₃-OH)₄] | 2-Aminobenzene-1,4-dicarboxylate (NH₂-BDC) | 6-connected nodes, 3D framework. |
| Yb-DDPY | Pentanuclear Yb₅ cluster | Pyridyl-supported tetracarboxylate | 3D porous framework with M₁₂L₈ cages. |
| Yb-DDIA | Pentanuclear Yb₅ cluster | Pyridyl carboxylic acid-supported tetracarboxylate | 3D porous framework with M₁₂L₈ cages. |
Luminescent Properties of Ytterbium-Doped and Ytterbium-Containing MOFs
Ytterbium-containing and ytterbium-doped Metal-Organic Frameworks (MOFs) exhibit unique luminescent properties, particularly in the near-infrared (NIR) region, which are of significant interest for various applications. The inherent NIR emission of the Yb³⁺ ion, corresponding to the ²F₅/₂ → ²F₇/₂ transition, can be sensitized through the organic linkers of the MOF, a process known as the "antenna effect."
In Ytterbium-containing MOFs, the organic linkers absorb energy (typically in the UV-visible range) and transfer it to the Yb³⁺ ions, which then emit in the NIR. This process is highly dependent on the energy levels of the linker and its efficiency in transferring energy to the metal center.
Ytterbium can also be doped into MOFs constructed with other lanthanide ions to enhance or modify their luminescent properties. For instance, co-doping a gadolinium-based MOF with terbium (Tb³⁺) and europium (Eu³⁺) allows for tunable emission colors between green and red. The introduction of Yb³⁺ into a europium-based MOF has been shown to significantly enhance the red emission of Eu³⁺. In one study, doping with 12% Yb³⁺ resulted in a 5.1-fold increase in luminescence intensity and an extension of the luminescence lifetime from 1073.08 μs to 1236.57 μs.
Furthermore, Ytterbium-based MOFs can exhibit upconversion luminescence, where lower-energy light (e.g., NIR) is converted to higher-energy visible light. This is often achieved by co-doping the Yb-MOF with other lanthanide ions such as Er³⁺, Ho³⁺, or Tm³⁺. The Yb³⁺ ions act as sensitizers, absorbing the NIR excitation and transferring the energy to the activator ions, which then emit in the visible spectrum. For example, Yb-BTC MOFs doped with Er³⁺, Ho³⁺, Tb³⁺, and Eu³⁺ ions display both the cooperative luminescence from Yb³⁺ and the characteristic emission bands of the dopant ions under 980 nm irradiation. In contrast, when doped with Tm³⁺, Pr³⁺, Sm³⁺, and Dy³⁺, only the upconversion emission from Yb³⁺ is observed.
The luminescent properties of these materials can be finely tuned by adjusting the concentration of the dopant ions. In Y-MOFs co-doped with Yb³⁺/Er³⁺, the intensity of the upconversion emissions at 520, 545, and 658 nm can be varied by changing the Yb³⁺/Er³⁺ concentrations.
| MOF System | Dopant(s) | Excitation Wavelength (nm) | Emission Wavelength(s) (nm) | Key Findings |
| Eu-TPO | Yb³⁺ | - | Red (Eu³⁺ emission) | 5.1-fold enhancement in luminescence intensity with 12% Yb³⁺ doping. |
| Yb-BTC | Er³⁺, Ho³⁺, Tb³⁺, Eu³⁺ | 980 | Cooperative Yb³⁺ emission and characteristic dopant ion emissions. | Observation of both sensitizer (B1316253) and activator emission. |
| Yb-BTC | Tm³⁺, Pr³⁺, Sm³⁺, Dy³⁺ | 980 | 497 (Yb³⁺ upconversion) | Only Yb³⁺ upconversion emission is observed. |
| Y-MOF | Yb³⁺/Er³⁺ | 980 | 520, 545, 658 | Tunable upconversion emission intensity based on dopant concentrations. |
Catalytic Activity of Ytterbium MOFs in Chemical Reactions
Ytterbium-based Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for a variety of organic transformations. The catalytic activity of these materials is primarily attributed to the Lewis acidic nature of the Yb³⁺ centers within the framework.
One notable example is the Yb₆-MOF, which has demonstrated bifunctional catalytic activity, possessing both Lewis and Brønsted acidity. This MOF has been successfully employed in the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. While exhibiting moderate conversion of glucose, it shows excellent selectivity towards HMF. The high thermal and hydrothermal stability of Yb₆-MOF, even at temperatures up to 240 °C in water, makes it a robust catalyst for reactions in aqueous media.
Pentanuclear Yb(III) cluster-based MOFs, such as Yb-DDPY and Yb-DDIA, have shown significant catalytic activity in the chemical fixation of carbon dioxide. These porous frameworks exhibit good CO₂ uptake capacity and catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates. The catalytic activity is attributed to the high concentration of Lewis acidic Yb₅ clusters. Notably, Yb-DDIA, which contains Brønsted acidic –COOH groups in addition to the Lewis acidic sites, exhibits higher catalytic activity due to the synergistic effect of both acidic functionalities. These catalysts have demonstrated good recyclability, maintaining their structural integrity and catalytic performance for at least five reaction cycles.
| Catalyst | Reaction | Substrate | Product | Key Performance Metrics |
| Yb₆-MOF | Glucose conversion | Glucose | 5-Hydroxymethylfurfural (HMF) | Moderate conversion, excellent selectivity towards HMF. |
| Yb-DDPY | CO₂ cycloaddition | Propylene Oxide | Propylene Carbonate | Good catalytic activity and recyclability. |
| Yb-DDIA | CO₂ cycloaddition | Propylene Oxide | Propylene Carbonate | Higher catalytic activity than Yb-DDPY due to synergistic Lewis and Brønsted acidity. |
Nanomaterials and Doped Systems Development
Synthesis of Ytterbium-Doped Nanoparticles
Ytterbium-doped nanoparticles are synthesized through various methods, with the choice of method influencing the size, morphology, and properties of the resulting nanomaterials. Common synthesis techniques include hydrothermal methods, co-precipitation, and polymer precursor methods.
The hydrothermal method is a versatile approach for synthesizing a range of ytterbium-doped nanoparticles. For instance, single-crystalline ytterbium silicate (B1173343) nanoparticles (Yb₂Si₂O₇ and Yb₂SiO₅) with diameters of approximately 20 nm have been produced at 200 °C using a low-cost hydrothermal process. This method offers a significantly lower synthesis temperature compared to traditional sol-gel routes. Similarly, Yb³⁺/Tm³⁺ co-doped Sr₂LaF₇ upconversion phosphors have been synthesized hydrothermally, where the concentrations of the dopants can be varied to optimize the luminescent properties.
Co-precipitation is another widely used technique. In a typical process for synthesizing Yb³⁺-doped yttrium oxide nanoparticles, a precipitating agent is added to a solution containing the precursor salts of yttrium and ytterbium. The resulting precipitate is then calcined to form the oxide nanoparticles. The choice of precipitating agent, such as amorphous carbonate, can lead to a better distribution of ytterbium in the yttrium oxide matrix compared to other precursors like hydroxynitrate platelets.
The polymer precursor method, also known as the Pechini method, offers good control over the incorporation of dopant ions and particle size. This technique involves the formation of a polymeric resin containing the metal cations, which is then heat-treated to produce the desired nanoparticles. This method has been successfully used to synthesize Yb³⁺-doped ZnO nanoparticles with a wide range of ytterbium concentrations.
Other synthesis approaches include a method based on the thermal decomposition of rare-earth salts in a polyhydric alcohol medium at temperatures above 100°C. This non-aqueous synthesis, carried out at temperatures up to 250°C, allows for the formation of erbium and ytterbium oxide nanoparticles without agglomeration.
| Nanoparticle System | Synthesis Method | Key Parameters/Reagents | Resulting Nanoparticle Characteristics |
| Yb₂Si₂O₇ and Yb₂SiO₅ | Hydrothermal | 200 °C | 20 nm diameter, single-crystalline. |
| Sr₂LaF₇:Yb³⁺, Tm³⁺ | Hydrothermal | 180 °C, EDTA as stabilizing agent | Ultrasmall upconversion phosphors. |
| Y₂O₃:Yb³⁺ | Co-precipitation | Amorphous carbonate precursor | Good distribution of Yb in the Y₂O₃ matrix. |
| ZnO:Yb³⁺ | Polymer Precursor (Pechini) | Zinc nitrate, ytterbium nitrate, ethylene (B1197577) glycol, citric acid | Good control over ion incorporation and particle size. |
| Er₂O₃ and Yb₂O₃ | Thermal decomposition in polyhydric alcohol | Temperatures ≤ 250°C | Non-agglomerated nanoparticles. |
Upconversion Nanoparticle Fabrication
Upconversion nanoparticles (UCNPs) are materials that can convert lower-energy near-infrared (NIR) radiation into higher-energy visible or ultraviolet light. Ytterbium(III) ions are crucial components in the fabrication of UCNPs, acting as sensitizers due to their large absorption cross-section in the NIR region (around 980 nm). The absorbed energy is then transferred to an activator ion, such as erbium (Er³⁺) or thulium (Tm³⁺), which emits light at shorter wavelengths.
A common host material for Yb³⁺-doped UCNPs is gadolinium oxysulfate (Gd₂O₂SO₄). Hollow nanoparticles of Gd₂O₂SO₄ co-doped with Yb³⁺ and Er³⁺ have been prepared using a biomolecule-assisted hydrothermal route followed by calcination. By controlling experimental parameters like reaction temperature and surfactant concentration, the size and morphology of these nanoparticles can be regulated. Under 980 nm laser excitation, these nanoparticles exhibit a strong red upconversion emission.
Another host matrix for upconversion is strontium lanthanum fluoride (B91410) (Sr₂LaF₇). Ultrasmall Yb³⁺/Tm³⁺ co-doped Sr₂LaF₇ phosphors have been synthesized via a hydrothermal method. In this system, Yb³⁺ absorbs the 980 nm excitation and transfers the energy to Tm³⁺ ions, which then emit in the near-infrared region, with a strong emission peak around 800 nm. The optimal dopant concentrations for achieving efficient upconversion luminescence in this system have been determined to be 20 mol% for Yb³⁺ and 1 mol% for Tm³⁺.
Yttrium oxide (Y₂O₃) is another effective host for upconversion. Nanoparticles of Y₂O₃ co-doped with Yb³⁺ and Eu³⁺ can absorb NIR radiation and upconvert it to visible light. The Yb³⁺ ions act as sensitizers, transferring the absorbed NIR energy to the Eu³⁺ activators, which then emit in the visible spectrum. The synthesis of these nanoparticles can be achieved through a fast hydrothermal method assisted by microwave irradiation, followed by a calcination process. The morphology of the resulting nanostructures can be tailored by the choice of acid used in the synthesis process.
| Host Material | Dopants | Synthesis Method | Excitation Wavelength (nm) | Emission Characteristics |
| Gd₂O₂SO₄ | Yb³⁺, Er³⁺ | Biomolecule-assisted hydrothermal route | 980 | Strong red upconversion emission. |
| Sr₂LaF₇ | Yb³⁺, Tm³⁺ | Hydrothermal | 980 | Intense near-infrared emission around 800 nm. |
| Y₂O₃ | Yb³⁺, Eu³⁺ | Microwave-assisted hydrothermal | NIR | Visible upconversion emission. |
Fluorescent Material Development for Display Technologies
Ytterbium-doped materials are being explored for their potential in advanced display technologies due to their unique luminescent properties. The incorporation of ytterbium into various host matrices can lead to the development of phosphors that emit in the visible region, contributing to the color gamut of displays.
One area of investigation is the use of ytterbium as a co-dopant in phosphors to enhance the emission of other rare-earth ions. For example, in gadolinium zirconate (Gd₂Zr₂O₇) phosphors doped with erbium (Er³⁺) and ytterbium (Yb³⁺), the Yb³⁺ ions act as sensitizers, transferring energy to the Er³⁺ ions, which are responsible for the visible emission. This upconversion process, converting infrared light to visible light, is beneficial for developing low-power consumption display applications.
The development of tunable phosphors is another key aspect. By co-doping a barium lanthanum silicate fluoride (Ba₂La₃(SiO₄)₃F) host with terbium (Tb³⁺) and samarium (Sm³⁺), and potentially ytterbium, it is possible to create phosphors that emit green, yellow, and reddish light. The ability to tune the emission color by adjusting the concentration of the dopant ions is highly desirable for creating a wide range of colors in displays.
Furthermore, the combination of different rare-earth ions in a glass matrix can lead to materials with tunable color coordinates suitable for display devices and white light-emitting diodes (WLEDs). For instance, a lithium-niobium-tellurite glass co-doped with Tb³⁺, Sm³⁺, and Yb³⁺ can be engineered to emit white light by carefully controlling the ratio of the dopant ions. The energy transfer between the different rare-earth ions allows for the generation of a broad emission spectrum, which is essential for high-quality white light. The color temperature of the emitted light can also be tuned, making these materials promising for various lighting and display applications.
| Host Material | Dopant(s) | Emission Color(s) | Potential Application | Key Feature |
| Gd₂Zr₂O₇ | Er³⁺, Yb³⁺ | Visible (from Er³⁺) | Low-power consumption displays | Yb³⁺ acts as a sensitizer for Er³⁺ upconversion. |
| Ba₂La₃(SiO₄)₃F | Tb³⁺, Sm³⁺, (potentially Yb³⁺) | Green, Yellow, Reddish | Tunable color displays | Emission color can be tuned by altering dopant concentrations. |
| Lithium-Niobium-Tellurite Glass | Tb³⁺, Sm³⁺, Yb³⁺ | White (tunable) | Color displays and WLEDs | Energy transfer between dopants allows for tunable white light emission. |
Preparation of Ytterbium Oxide Nanostructures (e.g., Nanodiscs, Mesoporous Crystals)
This compound serves as a crucial precursor in the synthesis of various ytterbium oxide (Yb₂O₃) nanostructures, which are of significant interest for applications in electronics and optoelectronics. The controlled synthesis of these nanostructures allows for the tuning of their physical and chemical properties.
One notable application of this compound is in the creation of ytterbium oxide nanodiscs . These nanostructures have been utilized in the fabrication of white light-emitting diodes (WLEDs) sigmaaldrich.com. The synthesis process typically involves the use of this compound as the ytterbium source, which then undergoes a chemical transformation to form the desired oxide nanostructures.
Furthermore, this compound is instrumental in the preparation of mesoporous needle-shaped ytterbium oxide crystals . A common synthesis route is a solvothermal reaction involving this compound and an amine in a solvent like 1,4-butanediol (B3395766) at elevated temperatures. This process initially yields needle-shaped Yb(OH)₂Cl nanostructures. Subsequent calcination of these nanostructures at temperatures above 300°C leads to their conversion into mesoporous Yb₂O₃ crystals, which retain the needle-shaped morphology.
| Nanostructure | Synthesis Method | Precursor | Key Features |
| Ytterbium Oxide Nanodiscs | Chemical Synthesis | This compound | Suitable for white LED fabrication sigmaaldrich.com |
| Mesoporous Needle-Shaped Ytterbium Oxide Crystals | Solvothermal reaction followed by calcination | This compound | High surface area, controlled morphology |
Integration into Perovskite Thin Films for Quantum Cutting Phenomena
A significant area of research is the integration of ytterbium ions, sourced from precursors like this compound, into perovskite thin films to achieve quantum cutting. Quantum cutting is a process where one high-energy photon is converted into two or more lower-energy photons, a phenomenon with the potential to significantly enhance the efficiency of solar cells.
In ytterbium-doped cesium lead halide perovskite thin films (CsPb(Cl₁₋ₓBrₓ)₃), the absorption of a high-energy photon (e.g., a blue or UV photon) by the perovskite host creates an exciton (B1674681). This exciton can then transfer its energy to two neighboring Yb³⁺ ions, which in turn emit two near-infrared (NIR) photons. This process has led to the demonstration of impressive photoluminescence quantum yields (PLQY) exceeding 190%.
The mechanism of energy transfer from the perovskite to the Yb³⁺ ions is a subject of ongoing investigation. Some studies suggest that the process is mediated by defect states induced by the Yb³⁺ dopants, while others propose a direct energy transfer from the exciton to two Yb³⁺ ions. The efficiency of this quantum cutting process is influenced by the concentration of ytterbium ions, with different types of ytterbium species (monomeric and dimeric) being formed at varying concentrations.
Doping in Laser Host Materials for Enhanced Performance
This compound is a common starting material for the introduction of ytterbium ions (Yb³⁺) as a dopant into various laser host materials. The unique electronic structure of the Yb³⁺ ion, with its simple two-level system, makes it an ideal candidate for efficient, high-power diode-pumped solid-state and fiber lasers operating in the near-infrared region (around 1 µm).
The process of doping involves incorporating Yb³⁺ ions into the crystal lattice of a host material, such as yttrium aluminum garnet (YAG, Y₃Al₅O₁₂) or silica (B1680970) glass. Ytterbium-doped YAG (Yb:YAG) is a widely used laser gain medium known for its excellent thermal and mechanical properties. Similarly, ytterbium-doped silica fibers are the basis for high-power fiber lasers, which are valued for their high efficiency and superior beam quality samaterials.com.
Research in this area focuses on optimizing the doping concentration and the composition of the host material to enhance laser performance. For instance, co-doping with other elements like aluminum and phosphorus in silica fibers can improve the solubility of ytterbium ions and mitigate detrimental effects such as photodarkening, which can degrade laser performance over time.
| Laser Host Material | Dopant | Precursor for Dopant | Key Advantages | Applications |
| Yttrium Aluminum Garnet (YAG) | Yb³⁺ | This compound | Excellent thermal and mechanical properties | High-power solid-state lasers |
| Silica Fiber | Yb³⁺ | This compound | High efficiency, excellent beam quality samaterials.com | High-power fiber lasers, materials processing, telecommunications samaterials.com |
Optoelectronic and Photonic Material Investigations
High-Performance Optical Material Engineering
This compound plays a foundational role in the engineering of high-performance optical materials by serving as a precursor for introducing ytterbium ions as dopants. The incorporation of ytterbium into various host materials can significantly alter and enhance their optical properties, leading to the development of advanced materials for a range of optoelectronic applications.
The engineering of these materials often involves a sol-gel process, where this compound can be used to create solutions that are then processed to form thin films, powders, or monolithic structures. This technique allows for precise control over the composition and structure of the final material. For example, the Yb₂O₃-Al₂O₃ system, which can be synthesized using sol-gel methods with ytterbium precursors, is crucial for producing materials like ytterbium-doped yttrium aluminum garnet (Yb:YAG), a prominent laser material.
Research in this field also explores the development of novel materials with tunable optical properties. By controlling the concentration of ytterbium doping and the host material's composition, it is possible to engineer materials with specific absorption and emission characteristics, making them suitable for applications such as optical sensors and modulators.
Research in Phosphor Production and Advanced Display Technologies
Ytterbium compounds, derived from precursors like this compound, are investigated for their potential in phosphor production for advanced display technologies. Phosphors are materials that exhibit luminescence and are essential components in various lighting and display applications, including light-emitting diodes (LEDs) and other display screens.
While traditional phosphors often utilize other rare-earth elements, research into ytterbium-containing phosphors explores their unique emission properties, particularly in the near-infrared spectrum. Ytterbium can act as a sensitizer in co-doped phosphor systems, where it absorbs energy and then transfers it to an activator ion, which then emits light at a desired wavelength.
Furthermore, the use of ytterbium-doped nanoparticles is being explored for the development of next-generation 3D displays sigmaaldrich.com. These nanoparticles can be synthesized using this compound as the ytterbium source. The development of such technologies relies on the precise control of the phosphor's composition and particle size to achieve the desired optical performance.
Fundamental Studies for Solid-State Device Applications
Fundamental research into materials containing ytterbium, often introduced using this compound as a precursor, is crucial for the advancement of solid-state device applications. These studies delve into the intrinsic optical and electronic properties of ytterbium-doped materials to unlock their full potential in various devices.
One key area of investigation is the use of ytterbium-doped materials in solid-state lasers . The simple electronic energy level structure of the Yb³⁺ ion minimizes parasitic effects like excited-state absorption and upconversion, leading to highly efficient laser operation. Ytterbium-doped crystals and glasses are therefore extensively studied as gain media for these lasers samaterials.com.
In the realm of telecommunications, ytterbium-doped optical amplifiers are essential components for boosting optical signals in fiber-optic networks samaterials.com. Fundamental studies focus on optimizing the composition of the doped fibers to achieve broader and flatter gain spectra, enabling the transmission of more data.
Moreover, the unique quantum properties of ytterbium ions in solid-state hosts are being explored for applications in quantum optics and quantum information processing samaterials.com. These fundamental investigations aim to harness the quantum states of individual ytterbium ions for the development of future quantum technologies.
Material Contributions to Energy Storage Systems Researchresearchgate.net
This compound serves as a precursor for the integration of ytterbium ions into advanced materials for energy storage systems. Research has particularly highlighted the role of ytterbium doping in the development of solid electrolytes for all-solid-state batteries (ASSBs). The introduction of ytterbium into the crystal structure of these materials can significantly enhance their electrochemical properties.
Detailed Research Findings
Recent studies have focused on the Li1+xTi2−xYbx(PO4)3 NASICON series, a type of solid electrolyte. In this research, Ytterbium(III) ions are used to partially replace Titanium(IV) ions in the LiTi2(PO4)3 structure. This substitution has been shown to enlarge the diffusion channels for lithium ions (Li⁺) and increase their mobility within the material.
The following table summarizes the key electrical property enhancements observed in ytterbium-doped LiTi2(PO4)3.
| Compound | Overall Conductivity (S·cm⁻¹ at room temp.) | Activation Energy (Ea) for Overall Conductivity (eV) | Bulk Conductivity (S·cm⁻¹ at room temp.) | Activation Energy (Ea) for Bulk Conductivity (eV) |
| LiTi₂(PO₄)₃ (Undoped) | 1.18 × 10⁻⁷ | 0.45 | - | - |
| Li₁.₂Ti₁.₈Yb₀.₂(PO₄)₃ (Yb-doped) | 1.01 × 10⁻⁵ | 0.33 | 1.98 × 10⁻³ | 0.29 |
Future Research Directions and Emerging Paradigms for Ytterbium Iii Chloride Hexahydrate Chemistry
Innovations in Green Synthesis and Sustainable Production Methods
The traditional synthesis of anhydrous ytterbium(III) chloride involves heating ytterbium oxide with ammonium (B1175870) chloride. wikipedia.org However, the global push for environmentally friendly chemical processes necessitates the development of greener and more sustainable methods for producing ytterbium(III) chloride hexahydrate. Future research is expected to focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.
One promising avenue is the exploration of aqueous-based synthetic routes that operate at lower temperatures and pressures. This approach would significantly reduce the energy footprint associated with traditional high-temperature methods. Additionally, investigating the use of alternative, less hazardous starting materials and solvents will be crucial in developing truly sustainable production processes. The development of catalytic methods that can efficiently convert readily available ytterbium sources into the desired chloride hexahydrate form with high atom economy is another key research area.
Exploration of Novel Coordination Environments for Enhanced Functionality
The chemical behavior and functionality of this compound are intrinsically linked to the coordination environment of the Yb³⁺ ion. wikipedia.org The small size of the Yb³⁺ ion leads to fast catalytic behavior. wikipedia.org Future research will delve into creating novel coordination environments to unlock enhanced and tailored functionalities for specific applications.
By strategically designing and synthesizing ligands that can coordinate to the ytterbium center, researchers can fine-tune the electronic and steric properties of the resulting complex. This can lead to the development of highly selective and efficient catalysts for a wide range of organic transformations. For instance, creating chiral coordination environments around the Yb³⁺ ion could enable its use in asymmetric catalysis, a critical area in pharmaceutical synthesis. Furthermore, the exploration of unusual coordination geometries could lead to materials with novel optical and magnetic properties, expanding the application scope of ytterbium-based compounds. A study of ytterbium(III) solvates in various solvents like water, methanol, and dimethyl sulfoxide (B87167) has already shown that the coordination number and solution structure can be determined by comparing experimental and theoretical data. chemrxiv.org
Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring
Understanding the intricate mechanisms of reactions involving this compound is paramount for optimizing existing applications and discovering new ones. The development and application of advanced in-situ characterization techniques are crucial for monitoring these reactions in real-time.
Techniques such as in-situ spectroscopy (e.g., Raman, IR, and UV-Vis) and X-ray absorption spectroscopy can provide invaluable insights into the structural and electronic changes occurring during a chemical transformation. This allows for the identification of transient intermediates and the elucidation of reaction pathways. For example, monitoring the changes in the coordination sphere of the Yb³⁺ ion during a catalytic cycle can help in designing more efficient catalysts. Computational modeling, in conjunction with experimental data, will play a vital role in interpreting complex spectroscopic information and building accurate mechanistic models.
Interdisciplinary Research with Complementary Chemical and Physical Sciences
The future of this compound chemistry lies in fostering interdisciplinary collaborations with other scientific fields. ucsb.edu By integrating knowledge and techniques from materials science, physics, and biology, researchers can unlock the full potential of this versatile compound.
In materials science, this compound serves as a precursor for developing advanced materials like superconductors and optical materials. chemimpex.com Collaborations with materials scientists can lead to the rational design and synthesis of novel ytterbium-based materials with tailored properties for applications in electronics, photonics, and energy conversion. For instance, ytterbium-doped glasses are being investigated for their use in near-infrared lasers and solar cells. georgiasouthern.edu
In the realm of physical sciences, studying the fundamental photophysical and magnetic properties of ytterbium complexes can provide a deeper understanding of their behavior. This knowledge can then be applied to the development of new technologies. For example, the paramagnetic nature of the Yb³⁺ ion is already being exploited in nuclear magnetic resonance (NMR) spectroscopy as a shift reagent. wikipedia.org
Interactions with biological sciences are also proving to be a fruitful area of research. The use of ytterbium(III) chloride in probing biological systems, such as studying ion movement across cell membranes, highlights the potential for new biomedical applications. wikipedia.orgrsc.org Collaborative efforts between chemists and biologists can lead to the development of new diagnostic tools and therapeutic agents.
Q & A
Q. How can researchers ensure ethical data reporting when publishing studies involving rare-earth compounds like this compound?
- Methodological Answer :
- Disclose all synthetic conditions (e.g., batch numbers, purity grades) to enable replication .
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
- Cite primary literature sources and avoid unverified commercial claims (e.g., uncorroborated purity levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
